N-benzyl-2-[2-(4-fluorophenoxy)ethoxy]-N-methylethanamine oxalate
Overview
Description
N-benzyl-2-[2-(4-fluorophenoxy)ethoxy]-N-methylethanamine oxalate is a useful research compound. Its molecular formula is C20H24FNO6 and its molecular weight is 393.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.15876565 g/mol and the complexity rating of the compound is 348. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Positron Emission Tomography Probes for Alzheimer's Disease : A study by Cui et al. (2012) involved the synthesis and evaluation of radiofluoro-pegylated phenylbenzoxazole derivatives, including N-benzyl-2-[2-(4-fluorophenoxy)ethoxy]-N-methylethanamine oxalate, as probes for imaging cerebral β-amyloid plaques in Alzheimer's disease using positron emission tomography (PET) (Cui et al., 2012).
Fluorescent Chemosensor for Metal Ions : Li et al. (2014) synthesized a new fluorescent sensor that included a derivative of this compound. This sensor showed selectivity and sensitivity with a fluorescence enhancement to Zn(2+) over other cations in solution, highlighting its potential in metal ion detection (Li et al., 2014).
Fluoroionophores for Metal Detection : Hong et al. (2012) developed fluoroionophores based on diamine-salicylaldehyde derivatives, including this compound, for spectral diversity when interacting with various metal cations. This research is significant for metal recognition and detection (Hong et al., 2012).
Electron Transport Layer in Solar Cells : Pozo et al. (2017) characterized solar cells with PEIE (Polyethylenimine, Ethoxylated) as an electron transport layer (ETL), where compounds including this compound played a role. This study contributes to the understanding of material degradation in solar cells (Pozo et al., 2017).
Serotonin Receptors in Alzheimer's Disease : Kepe et al. (2006) used a selective serotonin 1A molecular imaging probe, which includes a derivative of this compound, in PET for quantification of serotonin 1A receptor densities in Alzheimer's disease patients. This research provides insights into the neurochemical changes in Alzheimer's disease (Kepe et al., 2006).
Properties
IUPAC Name |
N-benzyl-2-[2-(4-fluorophenoxy)ethoxy]-N-methylethanamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO2.C2H2O4/c1-20(15-16-5-3-2-4-6-16)11-12-21-13-14-22-18-9-7-17(19)8-10-18;3-1(4)2(5)6/h2-10H,11-15H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPIZOFEYOXMGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOCCOC1=CC=C(C=C1)F)CC2=CC=CC=C2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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